Lipophilicity Advantage Over Unsubstituted Core
The N-benzyl substitution in 1-Benzyl-1H-indole-6-carbonitrile confers a substantial increase in lipophilicity compared to its unsubstituted indole-6-carbonitrile core . The benzyl group significantly elevates the calculated partition coefficient (LogP), which is a key determinant of membrane permeability and solubility .
| Evidence Dimension | Calculated Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 3.68 |
| Comparator Or Baseline | 1H-Indole-6-carbonitrile (CAS 15861-36-6) |
| Quantified Difference | Target compound LogP is approximately 2.2 units higher |
| Conditions | Calculated using ACD/Labs Percepta Platform |
Why This Matters
This quantifiable difference in LogP directly impacts the compound's behavior in biological assays and its utility in medicinal chemistry campaigns focused on optimizing ADME properties.
